molecular formula C8H8N6 B3005973 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole CAS No. 155791-29-0

1-(1-Azidoethyl)-1H-1,2,3-benzotriazole

Cat. No.: B3005973
CAS No.: 155791-29-0
M. Wt: 188.194
InChI Key: VYERLAVEQFCLRW-UHFFFAOYSA-N
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Description

1-(1-Azidoethyl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. This compound features a benzotriazole ring, which is a heterocyclic compound containing nitrogen atoms, and an azidoethyl group attached to it. The presence of the azide group makes this compound highly reactive and useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole can be synthesized through a multi-step process. One common method involves the reaction of 1H-1,2,3-benzotriazole with 1-bromo-2-azidoethane under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures. The azide group is introduced through nucleophilic substitution, where the bromine atom is replaced by the azide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of benzotriazole.

    Reduction: Aminoethyl-benzotriazole.

    Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Azidoethyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is particularly useful in click chemistry for the formation of triazoles.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely known as the Huisgen cycloaddition or click reaction. This reaction is highly efficient and selective, making it valuable in various applications. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis.

Comparison with Similar Compounds

    1-Azidoethyl-5H-tetrazole: Another azide-containing compound used in energetic materials.

    1-Ethyl-5H-tetrazole: Similar structure but lacks the azide group, making it less reactive.

Uniqueness: 1-(1-Azidoethyl)-1H-1,2,3-benzotriazole is unique due to the presence of both the benzotriazole ring and the azide group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. The azide group allows for efficient click chemistry reactions, while the benzotriazole ring provides structural stability.

Biological Activity

1-(1-Azidoethyl)-1H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, antiparasitic, and potential anticancer properties. The information is derived from a comprehensive review of relevant literature, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features an azido group that enhances its reactivity and biological activity. The benzotriazole moiety contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that various benzotriazole derivatives exhibit significant antibacterial effects against a range of pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that certain benzotriazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with inhibition rates reaching up to 75% compared to standard antibiotics .
  • Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Antiparasitic Activity

The antiparasitic potential of this compound has been assessed in various studies:

  • Trypanosoma cruzi : A specific study demonstrated that N-benzenesulfonylbenzotriazole derivatives showed dose-dependent inhibitory effects on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. At a concentration of 50 μg/mL, a significant reduction in parasite numbers was observed .
Concentration (μg/mL)Growth Inhibition (%)
2550
5064

This suggests that modifications to the benzotriazole structure can enhance its antiparasitic activity.

Antitumor Activity

The potential anticancer properties of benzotriazole derivatives are also noteworthy:

  • Inhibition of Tumor Cell Proliferation : Some benzotriazole compounds have been reported to inhibit the proliferation of hepatocarcinoma cells. The exact mechanisms are under investigation but may involve interference with cell cycle regulation or apoptosis pathways .

Study on Benzotriazole Derivatives

A comprehensive review highlighted various studies where benzotriazole derivatives were synthesized and evaluated for their biological activities. Key findings include:

  • Antiviral Properties : Certain derivatives exhibited antiviral activity against hepatitis C virus (HCV) by selectively inhibiting HCV NTPase/helicase .
  • In Silico Studies : Computational methods have been employed to predict the biological activity and optimize the structure for enhanced efficacy against various diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. Research has shown that modifications to the benzotriazole core can significantly impact its biological activity:

  • Substituent Effects : The introduction of different functional groups can enhance or diminish antimicrobial and antiparasitic activities. For example, bulky hydrophobic groups have been associated with increased antimicrobial potency .

Properties

IUPAC Name

1-(1-azidoethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c1-6(10-12-9)14-8-5-3-2-4-7(8)11-13-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYERLAVEQFCLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N=[N+]=[N-])N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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